molecular formula C17H13NO4 B2813583 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide CAS No. 887864-26-8

2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B2813583
CAS No.: 887864-26-8
M. Wt: 295.294
InChI Key: RXQLNZPEAWRAJD-UHFFFAOYSA-N
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Description

2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide is a chemical compound that belongs to the class of chromenes, which are oxygen-containing heterocycles Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone at elevated temperatures (around 50°C) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in the presence of bases like sodium hydride.

Major Products Formed

The major products formed from these reactions include various substituted chromenes, dihydrochromenes, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Baicalin: 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid.

    Ethyl (2-oxo-2H-chromen-7-yl)oxyacetate: A structurally similar compound with different substituents.

Uniqueness

2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide is unique due to its specific substitution pattern on the chromene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2-oxo-3-phenylchromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c18-16(19)10-21-13-7-6-12-8-14(11-4-2-1-3-5-11)17(20)22-15(12)9-13/h1-9H,10H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQLNZPEAWRAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327771
Record name 2-(2-oxo-3-phenylchromen-7-yl)oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677994
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

887864-26-8
Record name 2-(2-oxo-3-phenylchromen-7-yl)oxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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